molecular formula C13H27ClSi B093671 10-Undecenyldimethylchlorosilane CAS No. 18406-97-8

10-Undecenyldimethylchlorosilane

Cat. No. B093671
CAS RN: 18406-97-8
M. Wt: 246.89 g/mol
InChI Key: AJHIBRYCOZUBLH-UHFFFAOYSA-N
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Description

10-Undecenyldimethylchlorosilane is a compound that can be derived from 10-undecenoic acid, a monounsaturated fatty acid obtained from natural sources such as ricin oil. This compound is of interest due to its potential applications in creating functional materials, such as adhesion promoters and polymers with various pendant groups. The presence of a terminal double bond in 10-undecenyldimethylchlorosilane allows for further chemical modifications, making it a versatile building block in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to 10-undecenyldimethylchlorosilane involves the cross-metathesis of methyl 10-undecenoate with dimethyl maleate, which yields an α,ω-difunctional product with nearly quantitative yields under mild conditions using a ruthenium catalyst . Additionally, functional polyesters can be synthesized from 10-undecenoic acid using tetramethyl guanidine as a promoter at room temperature, indicating that the compound can be incorporated into polymeric structures with high molecular weight .

Molecular Structure Analysis

The molecular structure of 10-undecenyldimethylchlorosilane is characterized by a long alkyl chain with a terminal double bond. This structure is crucial for its ability to form densely packed monolayer films on substrates such as aluminum, which is essential for its role as an adhesion promoter . The terminal double bond also facilitates the addition of various functional groups, expanding the utility of the compound in different chemical reactions .

Chemical Reactions Analysis

10-Undecenyldimethylchlorosilane can undergo hydrosilylation reactions with high yields, especially when using catalysts like chloroplatinic acid or Pt on C in bulk without solvent. The silyl moiety adds exclusively to the terminal carbon atom of the double bond, as evidenced by NMR data . This specificity in the addition reaction is significant for the synthesis of well-defined materials with predictable properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-undecenyldimethylchlorosilane-related compounds are influenced by the length of the alkyl chain and the presence of the terminal double bond. For instance, silane films with longer alkyl chains exhibit dense packing and high resistance to moisture, which is beneficial for adhesion under dry and wet conditions . The ability to incorporate a variety of functional groups into the polyester backbone derived from 10-undecenoic acid also suggests that the physical properties of these materials, such as thermal stability, can be tailored by choosing appropriate pendant groups .

Scientific Research Applications

  • Hydrosilylation Reactions : Research demonstrated the hydrosilylation of long-chain unsaturated fatty acids, including 10-undecenoic acid, with silicon hydrides. They found that reactions in the presence of chloroplatinic acid or Pt on C catalysts yielded higher outcomes (Saghian & Gertner, 1974).

  • Adhesion Promoters : 10-Undecenyltrichlorosilane was studied as an adhesion promoter. Films formed by this compound on aluminum substrates showed properties useful for enhancing adhesion, especially under dry conditions (Cave & Kinloch, 1992).

  • Silicon-Containing Polyurethanes : The synthesis and properties of biobased silicon-containing polyurethanes using 10-undecenyldimethylchlorosilane were explored. These materials exhibited notable thermal, mechanical, and flame-retardant properties, making them suitable for fire-resistant applications (Lligadas et al., 2006).

  • Hybrid Organic-Inorganic Materials : Novel hybrid materials were prepared via hydrosilylation of 10-undecenoyl triglyceride, showcasing good transparency and potential for optical applications (Lligadas et al., 2005).

  • Chromatography Applications : 10-Undecenoyl derivatives of cellulose bonded on silica gel were used in high-performance liquid chromatography, demonstrating versatility in solvent choice and column loadability (Franco et al., 1998).

  • Synthesis of Poly(10-undecene-1-ol) : Metallocene-catalyzed polymerization of 10-undecene-1-ol was studied for creating potential polar macromonomers, highlighting the importance of polymerizable terminal double bonds (Schulze et al., 2010).

Safety And Hazards

Safety data sheets indicate that 10-Undecenyldimethylchlorosilane may cause severe skin burns and eye damage . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Future Directions

While specific future directions for 10-Undecenyldimethylchlorosilane are not available, research in the field of organosilicon chemistry continues to be an active area of study .

properties

IUPAC Name

chloro-dimethyl-undec-10-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHIBRYCOZUBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCCCCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622760
Record name Chloro(dimethyl)(undec-10-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecenyldimethylchlorosilane

CAS RN

18406-97-8
Record name Chloro(dimethyl)(undec-10-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RH Bunnell, DA Shirley - The Journal of Organic Chemistry, 1952 - ACS Publications
… (0.37 mole) of 10-undecenyldimethylchlorosilane. There -was no evidence of evolution of heat or precipitation of magnesium salt during the addition or during a subsequent reflux period…
Number of citations: 4 pubs.acs.org
N Faucheux, R Schweiss, K Lützow, C Werner, T Groth - Biomaterials, 2004 - Elsevier
Cell shapes induced by cell–substratum interactions are linked with proliferation, differentiation or apoptosis of cells. To clarify the relevance of specific surface characteristics, we …
Number of citations: 904 www.sciencedirect.com
MC FELLOWS - 14th Workshop of Marie Curie Fellows: Research …, 2002 - Citeseer
The activity-based approach to travel demand analysis considers travel as a demand to pursue activities distributed in space and time (Jones et al. 1990 or Axhausen and Garling, 1992)…
Number of citations: 2 citeseerx.ist.psu.edu
甘鎮豪 - 2010 - tdr.lib.ntu.edu.tw
本文之目的在於研發一種被動式的DNA雜交檢測晶片,使用毛細力作為檢測流體的驅動力,並結合接觸角之逆向梯度的流體閥門概念,提出一種不同於傳統光學式,電化學式,或質量感測式的檢測…
Number of citations: 3 tdr.lib.ntu.edu.tw
J Rychly, B Nebe, CJ Kirkpatrick - degruyter.com
Osseointegration of bone substitutes can be considerably helped if the implants are cellularized before implantation Moreover, bone development and remodelling depend on cellular …
Number of citations: 0 www.degruyter.com

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